molecular formula C22H18Cl2N4O2S B2360039 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxamide CAS No. 310454-30-9

6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2360039
CAS No.: 310454-30-9
M. Wt: 473.37
InChI Key: SYUXNOMLWWONNG-UHFFFAOYSA-N
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Description

6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxamide is a 1,4-dihydropyridine (DHP) derivative characterized by a highly substituted heterocyclic core. Its structure includes:

  • 4-(2-chlorophenyl): A chlorinated aromatic ring at position 4 of the DHP core, influencing steric and electronic properties.
  • 5-cyano substituent: Enhances electron-withdrawing effects, stabilizing the DHP ring.
  • 2-methyl group: Modulates conformational flexibility.
  • 6-((2-amino-2-oxoethyl)thio): A thioether-linked glycinamide moiety, offering hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

6-(2-amino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2S/c1-12-19(21(30)28-14-8-6-13(23)7-9-14)20(15-4-2-3-5-17(15)24)16(10-25)22(27-12)31-11-18(26)29/h2-9,20,27H,11H2,1H3,(H2,26,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUXNOMLWWONNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, known for its diverse biological activities, particularly in oncology and immunology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H20Cl2N4O2S
  • Molecular Weight : 438.9 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • STING Activation : The compound has been identified as a potent stimulator of the STING (Stimulator of Interferon Genes) pathway, which plays a critical role in innate immune responses. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, enhancing the immune response against tumors and viral infections.
  • Antitumor Activity : Research indicates that this compound exhibits significant antitumor effects by inducing apoptosis in cancer cells. Its structure allows it to interfere with key signaling pathways involved in cell proliferation and survival, particularly in various cancer types .
  • Collagen Synthesis Inhibition : Similar compounds have shown the ability to inhibit collagen synthesis, which is crucial for fibrosis and other pathological conditions. This mechanism may contribute to its therapeutic effects in inflammatory diseases.

Biological Activities

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
AntitumorInduces apoptosis in cancer cells; effective against various tumor types
Immune ModulationActivates STING pathway; enhances innate immune response
Anti-inflammatoryPotential to reduce collagen synthesis; useful in managing fibrosis
AntiviralShows promise in antiviral strategies through immune system activation

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced viability in several cancer cell lines, including breast (MCF7), lung (A549), and colon (HT29) cancers. The IC50 values ranged from 0.06 µM to 0.10 µM depending on the cell line tested .
  • Fibrosis Models : In models of fibrosis, the compound effectively inhibited collagen expression and reduced hydroxyproline levels, indicating its potential for treating fibrotic diseases.
  • Viral Infections : Experimental data suggest that the compound can enhance antiviral responses, making it a candidate for further exploration in antiviral drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituents at positions 4, 6, and the carboxamide group. These variations significantly impact physicochemical properties and biological activity. Below is a comparative analysis:

Substituent Variations at Position 4

Compound Position 4 Substituent Key Implications Reference
Target compound 2-chlorophenyl Moderate steric bulk; electron-withdrawing Cl enhances aromatic stability
6-[(2-amino-2-oxoethyl)thio]-4-(2-thienyl) analog 2-thienyl Increased π-electron density; potential for improved solubility due to sulfur’s polarity
4-(4-methoxyphenyl) analog (CAS 375835-02-2) 4-methoxyphenyl Methoxy group enhances electron-donating effects, possibly altering binding affinity

Modifications at Position 6 (Thioether Side Chain)

Compound Position 6 Substituent Key Implications Reference
Target compound 2-amino-2-oxoethylthio Hydrogen-bond donor (amide NH₂) enhances target interaction
6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl} analog 2-(4-chlorophenyl)-2-oxoethylthio Increased lipophilicity; potential for prolonged half-life
6-{[2-(4-bromophenyl)-2-oxoethyl]thio} analog 2-(4-bromophenyl)-2-oxoethylthio Bromine’s higher atomic polarizability may strengthen hydrophobic interactions

Carboxamide Group Modifications

Compound Carboxamide Substituent Key Implications Reference
Target compound N-(4-chlorophenyl) Dual chloro groups enhance lipophilicity and membrane permeability
N-(2-methylphenyl) analog N-(2-methylphenyl) Ortho-methyl group introduces steric hindrance, potentially reducing off-target binding
N-phenyl analog (CAS 201273-67-8) N-phenyl Reduced electron-withdrawing effects; may lower metabolic stability

Molecular Properties and Pharmacological Implications

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to be ~500–520 g/mol, comparable to analogs like the 4-thienyl derivative (506.04 g/mol, ).
  • Lipophilicity : The dual chloro substituents (logP ~3.5–4.0) suggest moderate lipophilicity, favoring blood-brain barrier penetration compared to methoxy or thienyl analogs .

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